3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one
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Overview
Description
3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one is a heterocyclic compound that contains a pyran ring substituted with a chlorine atom, a phenyl group, and a piperidyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one typically involves the reaction of 3-chloro-6-phenyl-4H-pyran-2-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the pyran ring or other substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ethanol or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with modified pyran rings or reduced substituents.
Scientific Research Applications
3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-phenyl-4H-pyran-2-one: Lacks the piperidyl group.
6-Phenyl-4-(1-piperidyl)pyran-2-one: Lacks the chlorine atom.
3-Chloro-4-(1-piperidyl)pyran-2-one: Lacks the phenyl group.
Uniqueness
3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
70486-05-4 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
3-chloro-6-phenyl-4-piperidin-1-ylpyran-2-one |
InChI |
InChI=1S/C16H16ClNO2/c17-15-13(18-9-5-2-6-10-18)11-14(20-16(15)19)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
DTPIBYOZZPKARH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)OC(=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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